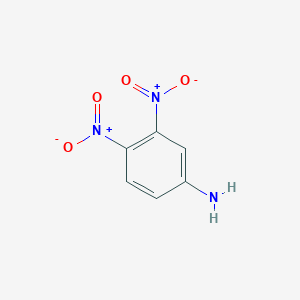

3,4-Dinitroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZPZSUDOPUDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209858 | |

| Record name | 3,4-Dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-41-3 | |

| Record name | 3,4-Dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dinitroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dinitroaniline is a significant organic compound, distinguished by a benzene ring substituted with an amino group and two nitro groups at the 3 and 4 positions.[1] This arrangement of functional groups imparts unique chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of a diverse array of industrially important chemicals, including dyes, pesticides, and herbicides.[1] Of particular interest to the drug development community, the dinitroaniline scaffold is a key pharmacophore in certain therapeutic areas, and this compound serves as a crucial building block for various heterocyclic systems with demonstrated biological activity.

This technical guide provides a comprehensive overview of this compound, encompassing its fundamental properties, detailed synthesis and analytical protocols, and a discussion of its applications, with a focus on its relevance to pharmaceutical research and development.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, effective use in synthesis, and accurate analysis.

CAS Number: 610-41-3[2]

Molecular Formula: C₆H₅N₃O₄[3]

Molecular Weight: 183.12 g/mol [3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Beige to brown solid | [3] |

| Melting Point | 154-158 °C | [3] |

| Boiling Point | 71 °C | [3] |

| Density | 1.376 g/mL at 25 °C | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| pKa | 0.26 ± 0.10 (Predicted) | [3] |

Synonyms: 1-Amino-3,4-dinitrobenzene, 3,4-Dinitrobenzenamine[3]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the nitration of a substituted aniline or the amination of a dinitro-substituted benzene derivative. The choice of starting material and reaction conditions is critical to ensure the desired regioselectivity and to minimize the formation of isomeric impurities.

Experimental Protocol: Synthesis from Acetanilide (A Multi-step Approach)

This protocol outlines a common laboratory-scale synthesis of this compound starting from aniline, which involves protection of the amino group, followed by a two-step nitration and subsequent deprotection.

Step 1: Acetylation of Aniline to form Acetanilide This initial step protects the highly reactive amino group from oxidation and directs the subsequent nitration primarily to the para position.

-

Procedure:

-

In a suitable flask, dissolve aniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the reaction mixture under reflux for a designated period.

-

Pour the cooled reaction mixture into cold water to precipitate the acetanilide.

-

Filter the crude acetanilide, wash with cold water, and dry.

-

Step 2: Mononitration of Acetanilide to form p-Nitroacetanilide The acetylated amino group is an ortho-, para-director, with the para-product being the major isomer due to steric hindrance.

-

Procedure:

-

Dissolve the dried acetanilide in a mixture of concentrated sulfuric acid and glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature.

-

Pour the reaction mixture over crushed ice to precipitate the p-nitroacetanilide.

-

Filter, wash thoroughly with cold water, and dry the product.

-

Step 3: Nitration of p-Nitroacetanilide to form 3,4-Dinitroacetanilide The second nitration is directed by the existing substituents to the position ortho to the amino group and meta to the nitro group.

-

Procedure:

-

Suspend p-nitroacetanilide in concentrated sulfuric acid.

-

Cool the mixture and slowly add fuming nitric acid, keeping the temperature low.

-

Carefully heat the reaction mixture to facilitate the second nitration.

-

Cool the reaction and pour it onto ice to precipitate the 3,4-dinitroacetanilide.

-

Filter, wash with water, and dry.

-

Step 4: Hydrolysis of 3,4-Dinitroacetanilide to this compound The final step involves the removal of the acetyl protecting group to yield the desired product.

-

Procedure:

-

Reflux the 3,4-dinitroacetanilide in an aqueous solution of sulfuric acid.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

-

Filter the product, wash with water until neutral, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

-

Caption: Multi-step synthesis of this compound from Aniline.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino and nitro functional groups, as well as the aromatic ring.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500 - 3300 | N-H Stretch | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1640 - 1590 | N-H Bend | Primary Amine |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1550 - 1490 | Asymmetric NO₂ Stretch | Nitro Group |

| 1370 - 1330 | Symmetric NO₂ Stretch | Nitro Group |

| 850 - 800 | C-H Out-of-plane Bend | 1,2,4-Trisubstituted Benzene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound will display signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the amino and nitro groups.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts determined by the attached functional groups.

Note: Experimental NMR data for this compound is not widely published. The interpretation provided is based on general principles of NMR spectroscopy and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

-

Expected Molecular Ion Peak (M⁺): m/z = 183.03

-

Key Fragmentation Pathways: Loss of nitro groups (NO₂), and other characteristic fragmentations of aromatic nitro compounds.

Analytical Methods

The quantitative analysis of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC) Protocol

This section provides a general protocol for the analysis of dinitroanilines by HPLC, which can be adapted for this compound.[4]

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., Agilent TC-C18).[4]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) can be used under isocratic conditions.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV detection at a wavelength of 225 nm.[4]

-

Sample Preparation: Samples should be dissolved in a suitable solvent, filtered, and diluted as necessary to fall within the linear range of the calibration curve. For trace analysis in complex matrices like wastewater, a solid-phase extraction (SPE) step may be required for sample clean-up and concentration.[4]

Caption: General workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides excellent separation and definitive identification of this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).[5]

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Splitless injection is typically used for trace analysis.

-

Temperature Program: A temperature gradient is employed to ensure good separation of components. For example, an initial temperature of 70°C held for 2 minutes, followed by a ramp to 280°C.[5]

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range to include the molecular ion and key fragments of this compound.

Chemical Reactivity and Applications in Synthesis

The chemical reactivity of this compound is dominated by the amino group and the two electron-withdrawing nitro groups.

Reduction of Nitro Groups

A characteristic reaction of dinitroanilines is the reduction of the nitro groups to amino groups.[6] This can be achieved using various reducing agents, such as sodium sulfide or catalytic hydrogenation.[6] The resulting triaminobenzene derivatives are valuable precursors for the synthesis of heterocyclic compounds.

Precursor for Benzimidazole Synthesis

This compound is a key starting material for the synthesis of various benzimidazole derivatives. The general strategy involves the reduction of the nitro groups to form a diamine, which is then cyclized with a suitable one-carbon synthon (e.g., an aldehyde or carboxylic acid derivative). Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anthelmintic (e.g., albendazole, fenbendazole), antiulcer, and anticancer properties.[7][8]

Caption: General synthetic pathway to benzimidazoles from this compound.

Relevance in Drug Development

The dinitroaniline class of compounds has garnered interest in drug discovery due to their mechanism of action, which involves the disruption of microtubule polymerization.[5] This mode of action is the basis for their use as herbicides and has also been explored for potential applications in oncology and as antiparasitic agents. While many dinitroaniline-based drugs are 2,6-disubstituted, the 3,4-dinitro isomer serves as an important synthetic intermediate for accessing other classes of bioactive molecules.

As mentioned, its role as a precursor to benzimidazoles is particularly noteworthy. For instance, the synthesis of anthelmintic drugs like fenbendazole involves a multi-step process that starts with a substituted nitroaniline.[8] The 4-amino-3-nitro-phenylthioether core, which can be derived from this compound, is a key structural motif in the synthesis of such benzimidazole-based anthelmintics.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Do not eat, drink, or smoke when using this product.

-

Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a versatile and important chemical intermediate with a well-defined set of physicochemical properties. Its synthesis, while requiring careful control of reaction conditions to ensure regioselectivity, is achievable through established organic chemistry methodologies. The reactivity of its functional groups, particularly the ability to undergo reduction of its nitro groups, makes it a valuable precursor for the synthesis of more complex molecules, most notably benzimidazole derivatives, which are of significant interest in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective utilization in research and development.

References

- Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere, 80(11), 1319-1325.

- Wikipedia. Dinitroaniline. [Link]

- Yang, D., et al. (2005).

- Wikipedia. Dinitroaniline. [Link]

- PubChem. This compound. [Link]

Sources

- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H5N3O4 | CID 136407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. A Process For Preparation Of Albendazole Intermediate [quickcompany.in]

- 8. Fenbendazole synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2,4-Dinitroaniline via Amination of 1-Chloro-2,4-dinitrobenzene

Executive Summary

Dinitroanilines are a critical class of chemical intermediates, foundational to the production of various dyes, pesticides, and energetic materials.[1] This guide provides a comprehensive technical overview of a primary synthetic route to a key isomer, 2,4-dinitroaniline, through the amination of 1-chloro-2,4-dinitrobenzene. While the nominal topic requested was the synthesis of 3,4-dinitroaniline from this precursor, it is a chemical impossibility via this route. The nucleophilic aromatic substitution reaction described herein exclusively yields the 2,4-isomer. This document serves as a detailed manual for researchers, scientists, and drug development professionals, elucidating the underlying reaction mechanism, providing a field-proven experimental protocol, and outlining essential safety, purification, and characterization methodologies.

For clarity, the synthesis of this compound typically proceeds via a different pathway, such as the selective reduction of 1,3-dinitrobenzene to 3-nitroaniline, followed by a subsequent nitration step.[2] This guide, however, remains focused on the robust and industrially relevant conversion of 1-chloro-2,4-dinitrobenzene to 2,4-dinitroaniline.

Reaction Principle and Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2,4-dinitroaniline from 1-chloro-2,4-dinitrobenzene is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike aromatic rings that are typically electron-rich and undergo electrophilic substitution, the benzene ring in 1-chloro-2,4-dinitrobenzene is rendered significantly electron-deficient.[3]

Causality of Reactivity: The high reactivity of the substrate is attributed to two powerful electron-withdrawing nitro groups (-NO₂) positioned ortho and para to the chlorine atom (the leaving group).[4] These groups serve two primary functions:

-

Activation: They inductively and resonantly withdraw electron density from the aromatic ring, making the carbon atom bonded to the chlorine (the ipso-carbon) highly electrophilic and susceptible to attack by a nucleophile, such as ammonia (NH₃).

-

Stabilization: They stabilize the negatively charged intermediate formed during the reaction through resonance.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Step 1 (Addition): The nucleophile (ammonia) attacks the electron-deficient ipso-carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[5] The negative charge of this complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho and para nitro groups, providing significant stabilization.[5]

-

Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion, Cl⁻), resulting in the final substituted product, 2,4-dinitroaniline.

Detailed Experimental Protocol

This protocol is adapted from established and validated laboratory procedures, designed to be a self-validating system with clear benchmarks for success.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS No. | Notes |

| 1-Chloro-2,4-dinitrobenzene (CDNB) | Technical or Purified | Sigma-Aldrich | 97-00-7 | Technical grade (m.p. ~45-48°C) is suitable. |

| Ammonium Acetate | Reagent | Fisher Scientific | 631-61-8 | Acts as an in-situ source of ammonia. |

| Ammonia Gas (NH₃) | Anhydrous | Airgas | 7664-41-7 | For passing through the reaction mixture. |

| Potassium Hydroxide (KOH) | Reagent | VWR | 1310-58-3 | For drying the ammonia gas stream. |

| Ethanol (95%) | Reagent | VWR | 64-17-5 | For recrystallization. |

| Deionized Water | N/A | N/A | 7732-18-5 | For washing and recrystallization. |

Equipment

-

250 mL wide-mouthed, round-bottom flask (an extraction flask is ideal)

-

Oil bath with magnetic stirrer and hot plate

-

Reflux condenser

-

Gas inlet tube (at least 2 cm wide to prevent clogging)

-

Gas flow meter or bubble counter

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Apparatus Setup: Assemble the 250 mL flask in an oil bath on a magnetic stir plate. Fit the flask with a reflux condenser and a wide-bore gas inlet tube that extends to just above the surface of the eventual reaction mixture. Connect the gas inlet to an ammonia gas cylinder via a bubble counter containing a concentrated potassium hydroxide solution (to dry the gas).

-

Charging the Reactor: To the flask, add 50.0 g (0.25 mole) of 1-chloro-2,4-dinitrobenzene and 18.0 g (0.23 mole) of ammonium acetate. The ammonium acetate helps to initiate and sustain the reaction.

-

Reaction Execution: Begin stirring the solid mixture. Heat the oil bath to 170°C and maintain this temperature. Once the mixture melts and the temperature stabilizes, begin passing a steady stream of ammonia gas through the inlet tube at a rate of 3-4 bubbles per second.

-

Causality Insight: The high temperature (170°C) is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate. The continuous flow of ammonia gas provides the nucleophile required for the substitution.

-

-

Reaction Monitoring & Duration: Maintain the reaction at 170°C with a continuous ammonia flow for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up and Isolation: After 6 hours, turn off the heat and ammonia flow and allow the reaction mixture to cool to room temperature. The mixture will solidify into a solid mass.

-

Crude Product Washing: Carefully break up the solid mass with a sturdy glass rod. Add 100 mL of deionized water to the flask, heat the mixture to boiling with stirring, and then filter the hot suspension using a Buchner funnel. This step removes unreacted ammonium acetate and other water-soluble impurities.

-

Drying: Press the solid cake on the funnel to remove as much water as possible. The resulting crude, moist solid is now ready for purification.

Purification and Characterization

Purification of the crude product is essential to obtain 2,4-dinitroaniline of high purity, which is validated through physical and spectroscopic characterization.

Purification by Recrystallization

-

Transfer the entire crude product to a 1 L Erlenmeyer flask.

-

Add 500 mL of 95% ethanol and heat the mixture to a boil with stirring to dissolve the solid.

-

Once dissolved, slowly add hot deionized water (approx. 150 mL) until the solution just becomes turbid.

-

Add a small amount of boiling ethanol to redissolve the turbidity, ensuring a saturated solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.

-

Collect the bright yellow, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

-

Expected Yield: 31–35 g (68–76% of the theoretical amount).

-

Product Characterization

The identity and purity of the synthesized 2,4-dinitroaniline should be confirmed using the following methods.

| Parameter | Method | Expected Result |

| Physical Appearance | Visual Inspection | Bright yellow crystalline solid. |

| Melting Point | Capillary Melting Point | 179–181°C (A sharp melting point close to the literature value of 180°C indicates high purity). |

| FT-IR Spectroscopy | KBr Pellet or ATR | Characteristic peaks at ~3300-3500 cm⁻¹ (N-H stretching), ~1590-1620 cm⁻¹ (N-H bending), and ~1340 & 1540 cm⁻¹ (symmetric & asymmetric NO₂ stretching). |

| ¹H NMR | DMSO-d₆ | Peaks corresponding to the three aromatic protons and the two amine protons, with characteristic chemical shifts and coupling patterns. |

| Purity Analysis | HPLC or GC-MS | A single major peak in the chromatogram, confirming the absence of significant impurities.[6] |

Safety and Hazard Management

Strict adherence to safety protocols is mandatory when handling the chemicals involved in this synthesis.

-

1-Chloro-2,4-dinitrobenzene (CDNB): This is the primary hazard. It is highly toxic, a suspected carcinogen, and a potent skin sensitizer that can cause severe allergic contact dermatitis.[7] It is fatal if it comes into contact with the skin and harmful if swallowed. It also poses an explosion hazard if subjected to shock, friction, or concussion, or if heated.[7]

-

Ammonia: Corrosive and toxic upon inhalation. The reaction must be conducted in a well-ventilated fume hood.

-

Ethanol: Flammable liquid. Keep away from ignition sources.

Personal Protective Equipment (PPE)

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant (e.g., Butyl rubber or Viton) | To prevent skin contact with CDNB, which is highly toxic and sensitizing. |

| Eye Protection | Chemical splash goggles and a full-face shield | To protect eyes and face from splashes of corrosive or toxic materials. |

| Lab Coat | Chemical-resistant, long-sleeved | To protect skin and clothing from contamination. |

| Respiratory | Use exclusively within a certified chemical fume hood. | To prevent inhalation of toxic ammonia gas and any volatile organic compounds. |

Emergency Procedures

-

Skin Contact: Immediately remove all contaminated clothing. Wipe off material gently and quickly, then wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.

-

Spillage: For minor spills, carefully sweep up the solid material (moisten first to prevent dusting) into a sealed container for hazardous waste disposal. Do not use a standard vacuum cleaner.[7] Evacuate the area for major spills.

Experimental Workflow Visualization

The overall process from starting materials to the final, purified product can be summarized in the following workflow.

References

- Nucleophilic arom

- Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenze - StudyMode. [Link]

- Dinitroaniline - Wikipedia. [Link]

- 2,4-dinitroaniline - Organic Syntheses Procedure. [Link]

- ICSC 0416 - 1-CHLORO-2,4-DINITROBENZENE. [Link]

- 1-CHLORO-2-4-DINITROBENZENE AR MSDS - Loba Chemie. [Link]

- 3-Nitroaniline (Metanitroaniline) : Organic Synthesis - YouTube. [Link]

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

Sources

- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. CA2063817A1 - Method for the preparation of nitroanilines - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-(2,4-dinitrophenyl)-2,4-dinitroaniline synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 3,4-Dinitroaniline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3,4-dinitroaniline, a key intermediate in the synthesis of various dyes, agrochemicals, and specialized polymers. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of its solubility, practical methodologies for its determination, and a comparative analysis with its isomers.

Introduction: The Significance of this compound

This compound (3,4-DNA) is a nitroaromatic compound with the chemical formula C₆H₅N₃O₄.[1] Its molecular structure, featuring a benzene ring substituted with an amino group and two nitro groups at the 3 and 4 positions, imparts distinct chemical properties that are pivotal to its application in various industrial syntheses. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating products.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the primary factors influencing its solubility are:

-

Polarity: The presence of the amino (-NH₂) and two nitro (-NO₂) groups makes this compound a polar molecule. According to the principle of "like dissolves like," it is expected to exhibit higher solubility in polar solvents.

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitro groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (polar protic solvents) are likely to be effective in solvating this compound.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of solid this compound is a significant barrier to dissolution. Strong intermolecular forces within the crystal, such as hydrogen bonding and dipole-dipole interactions, will decrease its solubility.

Solubility Profile of this compound: A Qualitative and Comparative Overview

To provide a more insightful analysis, a comparative approach with its well-studied isomer, 2,4-dinitroaniline, is instructive. A comprehensive study on the solubility of 2,4-dinitroaniline in nine different organic solvents revealed a clear dependence on solvent polarity and temperature.[2][3] The mole fraction solubility of 2,4-dinitroaniline was found to be highest in acetone, a polar aprotic solvent, and lowest in toluene, a nonpolar solvent.[2][3]

Based on these principles and the data available for the 2,4-isomer, we can anticipate a similar trend for this compound. The solubility is expected to be higher in polar solvents and to increase with temperature.

Illustrative Data Table

The following table is a hypothetical representation of the expected solubility of this compound in a range of organic solvents at a standard temperature. Note: This data is for illustrative purposes only and should be confirmed by experimental measurement.

| Solvent | Solvent Type | Predicted Solubility (g/L) |

| Hexane | Nonpolar | Very Low |

| Toluene | Nonpolar | Low |

| Dichloromethane | Polar Aprotic | Moderate |

| Ethyl Acetate | Polar Aprotic | Moderate to High |

| Acetone | Polar Aprotic | High |

| Methanol | Polar Protic | Moderate |

| Ethanol | Polar Protic | Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |

Experimental Determination of Solubility: A Self-Validating Protocol

The following detailed protocol for determining the solubility of this compound is adapted from the established isothermal saturation method, a robust and widely accepted technique.[2][3]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Sources

A Senior Application Scientist's Guide to the Physicochemical and Spectroscopic Characterization of 3,4-Dinitroaniline

Introduction: The Significance of 3,4-Dinitroaniline in Chemical Synthesis

This compound (CAS No. 610-41-3) is a dinitrated aromatic amine, one of six constitutional isomers.[1] It serves as a crucial intermediate in the synthesis of a variety of commercially important chemicals, including dyes, pesticides, and herbicides.[2] Its molecular structure, featuring a benzene ring substituted with an amino group and two nitro groups in adjacent positions, imparts distinct chemical reactivity and physical properties. For researchers in medicinal chemistry and materials science, a precise understanding of its characteristics is paramount for quality control, reaction monitoring, and structural confirmation.

This guide provides an in-depth technical overview of the essential analytical techniques used to characterize this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and protocols, ensuring a robust and validated approach to its analysis.

Part 1: Physicochemical Properties and Safety

A foundational step in characterizing any chemical compound is the determination of its fundamental physical properties. The melting point, in particular, serves as a critical indicator of purity.

Identity and Physicochemical Data

The key identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 610-41-3 | [3][4][5] |

| Molecular Formula | C₆H₅N₃O₄ | [3] |

| Molecular Weight | 183.12 g/mol | [3] |

| Appearance | Beige to Brown Solid | [2] |

| Melting Point | 154-158 °C | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged or repeated exposure. Adherence to strict safety protocols is mandatory. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Part 2: Melting Point Determination - A Measure of Purity

The melting point is the temperature range over which a solid transitions into a liquid. For a pure crystalline solid, this transition is sharp and occurs over a narrow range (typically <1°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Therefore, this simple experiment is a powerful, first-line assessment of sample purity.

Experimental Protocol: Digital Melting Point Apparatus

This protocol describes the use of a modern digital melting point apparatus, such as a DigiMelt, for accurate and reproducible measurements.

-

Sample Preparation : Ensure the this compound sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.

-

Capillary Loading : Invert a capillary tube (one end sealed) and press the open end into the powdered sample. A small amount of solid (2-3 mm height) should be forced into the tube.[6]

-

Sample Compaction : Tap the sealed end of the capillary tube gently on a hard surface to compact the powder at the bottom. To ensure dense packing, drop the tube, sealed-end down, through a long, narrow glass tube onto the benchtop. This prevents the sample from shrinking away from the heat source during measurement.[6]

-

Apparatus Setup : Place the loaded capillary tube into the sample holder of the melting point apparatus.[6]

-

Rapid Determination (Optional) : If the approximate melting point is unknown, perform a rapid scan (10-20 °C/min) to find a rough range.

-

Accurate Measurement : For a precise measurement, set the starting temperature to at least 15-20 °C below the expected melting point (154 °C). Set a slow ramp rate of 1-2 °C per minute to allow the sample and thermometer to be in thermal equilibrium.[7][8]

-

Data Recording : Record two temperatures:

-

T₁ : The temperature at which the first drop of liquid appears.

-

T₂ : The temperature at which the last solid crystal melts.

-

The melting point is reported as the range T₁ - T₂. For pure this compound, this range should be narrow and fall within 154-158 °C.

-

Diagram: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Part 3: Spectroscopic Analysis

Spectroscopy provides unambiguous structural confirmation by probing how the molecule interacts with electromagnetic radiation. Each technique yields a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying which groups are present. For this compound, we expect to see characteristic absorptions for the N-H bonds of the amine and the N-O bonds of the nitro groups.

The KBr pellet method is a common technique for analyzing solid samples. It involves dispersing the sample in a dry potassium bromide (KBr) matrix, which is transparent to IR radiation.[9]

-

Material Preparation : Use spectroscopic grade KBr. Dry it in an oven at ~110°C for 2-3 hours to remove absorbed water, then store in a desiccator. Water shows strong IR signals and can obscure the spectrum.[9]

-

Grinding : Add 1-2 mg of this compound and ~200 mg of dry KBr to an agate mortar. Grind the mixture thoroughly for several minutes until it is a fine, homogeneous powder. This reduces particle size to minimize light scattering.[9][10]

-

Pellet Formation : Transfer the powder to a pellet die. Assemble the die and apply pressure (typically 8-10 tons) using a hydraulic press for 1-2 minutes. Using a vacuum during pressing helps remove trapped air and moisture, resulting in a more transparent pellet.[11]

-

Data Acquisition :

-

First, acquire a background spectrum using a blank KBr pellet (or an empty sample chamber) to account for atmospheric CO₂ and H₂O.

-

Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

-

The IR spectrum of this compound is predicted to show several key absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Mode | Functional Group |

| 3400 - 3200 | Medium-Strong | N-H Stretch | Primary Amine (-NH₂) |

| 3150 - 3050 | Medium | C-H Stretch | Aromatic Ring |

| 1640 - 1590 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1475 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1550 - 1490 | Strong | N=O Asymmetric Stretch | Nitro Group (-NO₂) ** |

| 1370 - 1330 | Strong | N=O Symmetric Stretch | Nitro Group (-NO₂) ** |

| 850 - 800 | Strong | C-H Bend (out-of-plane) | 1,2,4-trisubstituted ring |

The most telling signals are the two very strong absorptions for the nitro group's asymmetric and symmetric stretches, which provide definitive evidence of their presence. The N-H stretches confirm the primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It maps the carbon and hydrogen framework by probing the magnetic properties of atomic nuclei (¹H and ¹³C) in a strong magnetic field.

-

Sample Preparation : Dissolve 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical, as its residual proton signal should not overlap with sample signals. DMSO-d₆ is a good choice due to its ability to dissolve many aromatic compounds.

-

Spectrometer Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim the magnetic field to ensure homogeneity, and tune the probe to the correct frequencies for ¹H and ¹³C.

-

Data Acquisition :

-

¹H NMR : A standard ¹H spectrum is typically acquired quickly using a 90° pulse and a short relaxation delay.

-

¹³C NMR : ¹³C has a much lower natural abundance and sensitivity than ¹H, requiring more scans. A standard acquisition uses a 30-45° pulse with a relaxation delay of 1-2 seconds to allow for adequate signal averaging.[12]

-

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Caption: Structure of this compound with proton numbering.

| Proton | Predicted Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH₂ | ~6.0 - 7.0 | Broad singlet | N/A | Protons on nitrogen often exchange, leading to a broad signal. Position is solvent-dependent. |

| H-2 | ~8.0 - 8.2 | Doublet (d) | J ≈ 2-3 Hz | Ortho to a nitro group and meta to the other, strongly deshielded. Coupled only to H-6 (meta-coupling). |

| H-6 | ~7.0 - 7.2 | Doublet of doublets (dd) | J ≈ 9 Hz, 2-3 Hz | Ortho to the amino group (shielding). Coupled to H-5 (ortho) and H-2 (meta). |

| H-5 | ~6.8 - 7.0 | Doublet (d) | J ≈ 9 Hz | Ortho to the amino group (shielding). Coupled only to H-6 (ortho-coupling). |

Note: Predicted chemical shifts are estimates. The actual experimental values will be influenced by the solvent.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Carbon | Predicted Shift (δ, ppm) | Rationale |

| C-1 | ~150 | Attached to the electron-donating amino group, but also influenced by ortho nitro group. |

| C-2 | ~110 | Shielded by the ortho amino group. |

| C-3 | ~135 | Attached to an electron-withdrawing nitro group. |

| C-4 | ~145 | Attached to an electron-withdrawing nitro group. |

| C-5 | ~115 | Shielded by the para amino group. |

| C-6 | ~125 | Less shielded than C-2 and C-5 due to proximity to nitro groups. |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electron Ionization is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the sample molecule, often causing it to fragment.[13]

-

Sample Introduction : A small amount of the solid sample is introduced into the ion source, where it is vaporized by heating under high vacuum.

-

Ionization : The gaseous molecules are bombarded by the 70 eV electron beam. This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M•⁺).[14]

-

Fragmentation : The high energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.

-

Analysis : The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

-

Molecular Ion (M•⁺) : The most important peak is the molecular ion peak. For this compound (C₆H₅N₃O₄), this will appear at an m/z corresponding to its molecular weight, 183 . The presence of this peak confirms the molecular weight of the compound.

-

Key Fragmentation Pathways : The extensive fragmentation provides a structural "fingerprint." Expected fragmentation for nitroaromatics includes:

-

Loss of NO₂ : [M - 46]⁺ → m/z 137

-

Loss of NO : [M - 30]⁺ → m/z 153

-

Loss of O : [M - 16]⁺ → m/z 167

-

Further fragmentation of these primary ions.

-

Caption: Primary fragmentation pathways for this compound.

Conclusion

The characterization of this compound is a systematic process that combines physical and spectroscopic methods. A sharp melting point determination provides the first indication of purity. Subsequently, a combination of IR, NMR, and Mass Spectrometry provides an unambiguous confirmation of the molecular structure. By understanding the principles behind each technique and following validated protocols, researchers can confidently identify and assess the quality of this important chemical intermediate, ensuring the integrity and success of their downstream applications.

References

- Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Kintek Solution.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 1 - Melting Points.

- Chemistry LibreTexts. (2020, August 11). 4.3: Melting Point Determination Procedure.

- University of Calgary, Department of Chemistry. (n.d.). Melting point determination.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Shimadzu. (n.d.). KBr Pellet Method.

- Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific & Academic Research.

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation.

- Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization.

- Wikipedia. (n.d.). Dinitroaniline.

Sources

- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 2. This compound | 610-41-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. CAS 610-41-3: this compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. westlab.com [westlab.com]

- 9. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 12. books.rsc.org [books.rsc.org]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Safety and handling precautions for 3,4-Dinitroaniline

An In-depth Technical Guide to the Safe Handling of 3,4-Dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Foreword: Understanding the Inherent Risks of this compound

This compound is a nitroaromatic compound utilized as an intermediate in the synthesis of various dyes, pesticides, and other industrially significant chemicals.[1][2][3] Its molecular structure, characterized by an aniline ring substituted with two nitro groups, is the very source of its synthetic utility and, concurrently, its significant health and safety hazards. This guide is designed to provide a comprehensive framework for the safe handling and use of this compound in a laboratory setting. It moves beyond a simple recitation of rules to explain the scientific rationale behind each precaution, empowering researchers to cultivate a culture of safety grounded in a deep understanding of the material's properties.

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. This compound is classified as highly toxic and poses a significant risk upon exposure through inhalation, ingestion, or skin contact.[4][5]

GHS Hazard Classification:

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[4][5] |

| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin[4][5] |

| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled[4][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Warning | H373: May cause damage to organs through prolonged or repeated exposure[4][5] |

The primary toxicological concern with dinitroanilines is their ability to induce methemoglobinemia.[6] This condition impairs the oxygen-carrying capacity of the blood, leading to symptoms such as headache, dizziness, cyanosis (a blue coloration of the skin and lips), and in severe cases, respiratory distress, collapse, and even death.[6] Furthermore, prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[7][8]

Risk Assessment Workflow

A dynamic risk assessment is not a one-time event but a continuous process. The following workflow should be implemented before any new experimental protocol involving this compound is initiated.

Sources

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 3. INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,4-Dinitroaniline as an Intermediate in Organic Synthesis

Introduction

3,4-Dinitroaniline is an organic compound featuring an aniline ring substituted with two nitro groups at the 3 and 4 positions.[1] This molecule, with the chemical formula C₆H₅N₃O₄, is one of six isomers of dinitroaniline and serves as a crucial intermediate in the synthesis of a wide array of industrially significant chemicals.[1][2] Its utility spans the production of dyes, pesticides, and herbicides, and it is a valuable building block in pharmaceutical research and development.[1][2][3] The strategic placement of its functional groups—an amino group and two nitro groups—imparts a unique reactivity profile that allows for a variety of chemical transformations. This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| Molecular Weight | 183.12 g/mol | [3][4] |

| Appearance | Yellowish combustible powder | [5] |

| Melting Point | 154-158 °C | [2][6] |

| Boiling Point | Decomposes | [5] |

| Density | 1.376 g/mL at 25 °C | [2][6] |

| Solubility | Soluble in acetone, ethyl acetate, acetonitrile, and most alcohols; insoluble in water. | [5] |

| CAS Number | 610-41-3 | [2][3][4] |

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of a substituted aniline precursor. A common and effective method is the nitration of 3-nitroacetanilide followed by hydrolysis.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis from 3-Nitroacetanilide

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

3-Nitroacetanilide

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Distilled Water

-

Ethanol

Procedure:

-

Nitration:

-

In a flask submerged in an ice-salt bath, slowly add 3-nitroacetanilide to concentrated sulfuric acid while stirring, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the 3-nitroacetanilide solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir for an additional hour at low temperature.

-

-

Work-up and Hydrolysis:

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The intermediate, 3,4-dinitroacetanilide, will precipitate.

-

Filter the precipitate and wash with cold water until the washings are neutral.

-

Transfer the crude 3,4-dinitroacetanilide to a round-bottom flask and add a solution of sulfuric acid (e.g., 70%).

-

Heat the mixture under reflux for 1-2 hours to effect hydrolysis.[7]

-

Allow the mixture to cool, then pour it onto crushed ice to precipitate the this compound.

-

-

Purification:

-

Filter the crude this compound and wash thoroughly with water.

-

Recrystallize the product from ethanol to obtain pure, yellow crystals of this compound.

-

Causality: The acetylation of the aniline in the starting material protects the amino group from oxidation by the strong nitrating mixture and directs the second nitration to the desired position. The subsequent hydrolysis step removes the acetyl group to yield the final product.

Key Reactions of this compound

The presence of both amino and nitro groups makes this compound a versatile intermediate for a range of chemical transformations.

Reduction of Nitro Groups

A characteristic reaction of dinitroanilines is the reduction of the nitro groups.[1] Selective reduction of one nitro group can be achieved, leading to the formation of nitro-phenylenediamines, which are valuable precursors in pharmaceutical synthesis.

-

Selective Reduction: Using reducing agents like sodium sulfide (Zinin reduction) or hydrazine hydrate in the presence of a catalyst can selectively reduce one nitro group.[8][9] The nitro group ortho to the amino group is often preferentially reduced due to hydrogen bonding that can stabilize the transition state.[8][10]

-

Complete Reduction: Catalytic hydrogenation over nickel or palladium catalysts can reduce both nitro groups to form 1,2,4-triaminobenzene.[1]

Reduction Pathway Diagram

Caption: Reduction pathways of this compound.

Diazotization and Azo Coupling

The primary aromatic amino group of this compound can be converted to a diazonium salt through diazotization.[11][12] This is typically achieved by reacting the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[12] The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions.

The most common application of these diazonium salts is in azo coupling reactions, where they react with electron-rich aromatic compounds (like phenols or anilines) to form azo dyes.[13][14]

Diazotization and Coupling Workflow

Caption: Synthesis of Azo Dyes from this compound.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is a precursor to a variety of bioactive molecules.

-

Pharmaceuticals: The derivatives of this compound, particularly the corresponding phenylenediamines, are key building blocks for the synthesis of heterocyclic compounds like benzimidazoles, which are present in numerous pharmaceuticals. For instance, the synthesis of certain muscle relaxants has historically involved the diazotization of a nitroaniline derivative.[15]

-

Agrochemicals: Dinitroanilines as a class are known for their herbicidal activity.[3] While 2,6-dinitroanilines are more common as herbicides, the study of isomers like this compound provides valuable insights into the structure-activity relationships of these compounds.[3][16]

Safety and Handling

This compound is a toxic substance and should be handled with appropriate safety precautions.[6][17]

-

Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[6] It may cause damage to organs through prolonged or repeated exposure.[6] Dinitroanilines can be flammable and explosive when exposed to heat or friction.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6][18][19] Use only in a well-ventilated area.[6][18]

-

First Aid: In case of contact with skin, wash with soap and water.[18] If inhaled, move the person to fresh air.[18][19] If swallowed, call a poison center or doctor immediately.[18][19]

-

Spills and Disposal: In case of a spill, evacuate the area and collect the material in sealed containers.[20] Dispose of contents and container to an approved waste disposal plant.[18][19]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its rich chemistry, stemming from the interplay of its amino and nitro functional groups, allows for the synthesis of a diverse range of compounds with important applications in the pharmaceutical, agrochemical, and dye industries. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in research and development.

References

- Dinitroaniline. In: Wikipedia. Accessed January 10, 2026. [Link]

- This compound SDS. SDS Manager Inc. Accessed January 10, 2026. [Link]

- Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. J-STAGE. Accessed January 10, 2026. [Link]

- Hall RC, Giam CS. Synthesis of dinitroaniline as plant growth regulators and for identification of amines. J Agric Food Chem. 1972;20(3):546-552. doi:10.1021/jf60181a010

- The diazotization process. (a) The reaction of aniline (or other aryl...

- Common Name: DINITROANILINES HAZARD SUMMARY. NJ.gov. Accessed January 10, 2026. [Link]

- Synthesis of Azo Dye From 2, 4-Dinitroaniline, 3-Amino-5-Methylpyrazole & Byroscarpus Coccineus. Project List. Accessed January 10, 2026. [Link]

- This compound. LookChem. Accessed January 10, 2026. [Link]

- 2,4-dinitroaniline. Organic Syntheses Procedure. Accessed January 10, 2026. [Link]

- Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. Accessed January 10, 2026. [Link]

- Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms.

- SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS. researchClue.com. Accessed January 10, 2026. [Link]

- Dinitroaniline pesticides and Prodiamine and Trifluralin. OEHHA. Accessed January 10, 2026. [Link]

- 2,4-Dinitroaniline. In: Wikipedia. Accessed January 10, 2026. [Link]

- This compound (C6H5N3O4). PubChemLite. Accessed January 10, 2026. [Link]

- Dinitroaniline – Knowledge and References. Taylor & Francis. Accessed January 10, 2026. [Link]

- Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine. Sciencemadness Discussion Board. Accessed January 10, 2026. [Link]

- Synthesis Of Azo Dye From 2, 4-Dinitroaniline, 3-Amino-5-Methylpyrazole And Byroscarpus Coccineus. UniProjects. Accessed January 10, 2026. [Link]

- Lec4 - Diazotization Reactions. YouTube. Accessed January 10, 2026. [Link]

- This compound | C6H5N3O4 | CID 136407. PubChem. Accessed January 10, 2026. [Link]

- Diazotisation. Organic Chemistry Portal. Accessed January 10, 2026. [Link]

- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Accessed January 10, 2026. [Link]

- Diazotization of amines.

- 2,4-Dinitroaniline | C6H5N3O4 | CID 7321. PubChem. Accessed January 10, 2026. [Link]

- Process for the preparation of 2,4-dinitroaniline.

- Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects.

- Synthesis of 3,5-dinitroaniline. PrepChem.com. Accessed January 10, 2026. [Link]

- 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. YouTube. Accessed January 10, 2026. [Link]

- 3,4-Dimethoxyaniline: A Key Pharmaceutical Intermediate from a Trusted Chinese Manufacturer. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 10, 2026. [Link]

Sources

- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 2. This compound | 610-41-3 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. lookchem.com [lookchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. Diazotisation [organic-chemistry.org]

- 13. projectlist.com.ng [projectlist.com.ng]

- 14. nairaproject.com [nairaproject.com]

- 15. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. echemi.com [echemi.com]

- 18. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 19. fishersci.com [fishersci.com]

- 20. nj.gov [nj.gov]

An In-Depth Technical Guide to the Molecular Structure and Electronics of 3,4-Dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dichotomy of a Dinitroaromatic

3,4-Dinitroaniline is a nitroaromatic compound that, at first glance, appears to be a simple organic molecule. However, a deeper exploration reveals a fascinating interplay of electron-withdrawing and electron-donating functionalities that govern its unique chemical reactivity and biological activity. This guide provides a comprehensive technical overview of the molecular structure, electronic properties, synthesis, and therapeutic potential of this compound, with a focus on its relevance to contemporary research and drug development.

Historically, dinitroanilines have a varied past, having been utilized as intermediates in the synthesis of dyes and even as explosives.[1] More recently, their potent biological activities have come to the forefront, with many dinitroaniline derivatives being developed as herbicides.[1] This herbicidal action, which involves the disruption of microtubule formation in plant cells, has also paved the way for their investigation as potential anticancer and antiparasitic agents.[2][3] This guide will delve into the fundamental properties of the this compound core that underpin these diverse applications.

Molecular Architecture and Stereoelectronic Effects

The molecular formula of this compound is C₆H₅N₃O₄, with a molecular weight of 183.12 g/mol .[4] The molecule consists of an aniline ring substituted with two nitro (NO₂) groups at the 3 and 4 positions. This specific substitution pattern creates a unique electronic environment that dictates its chemical behavior.

The key structural feature of this compound is the electronic push-pull system established by the electron-donating amino group and the strongly electron-withdrawing nitro groups. This intramolecular charge transfer significantly influences the bond lengths and angles within the molecule, as well as its overall polarity.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Predicted Value | Rationale |

| C-N (amino) bond length | ~1.37 Å | Shorter than a typical C-N single bond due to delocalization of the nitrogen lone pair into the aromatic ring. |

| C-N (nitro) bond lengths | ~1.45 Å | Longer than a typical C-N bond in nitroalkanes due to resonance effects with the aromatic ring. |

| N-O (nitro) bond lengths | ~1.22 Å | Characteristic of the delocalized N-O bonds in a nitro group. |

| C-C bond lengths (aromatic) | 1.38 - 1.41 Å | The bond lengths will vary slightly from the standard 1.39 Å of benzene due to the electronic influence of the substituents. |

| C-N-O bond angles (nitro) | ~118° | Typical for sp² hybridized nitrogen in a nitro group. |

| H-N-H bond angle (amino) | ~113° | Close to the sp² hybridization of the nitrogen due to resonance participation. |

The Electronic Landscape: A Computational Perspective

The electronic properties of this compound are central to its reactivity and biological interactions. Computational chemistry provides a powerful tool to visualize and quantify these properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the amino group, reflecting its nucleophilic character. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro groups and the associated carbon atoms of the aromatic ring, indicating the sites susceptible to nucleophilic attack. The strong electron-withdrawing nature of the two nitro groups is predicted to significantly lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap. This small energy gap suggests that this compound is a reactive molecule, capable of participating in charge-transfer interactions.[7]

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP would show regions of negative electrostatic potential (electron-rich) around the oxygen atoms of the nitro groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive electrostatic potential (electron-poor), indicating their susceptibility to nucleophilic attack. The MEP map is a valuable tool for predicting how this compound will interact with other molecules, including biological targets.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound typically involves the nitration of a suitable aniline precursor. The key challenge is to control the regioselectivity of the nitration to obtain the desired 3,4-isomer. A common starting material is 4-nitroaniline.

Experimental Protocol: Synthesis of this compound from 4-Nitroaniline

Materials:

-

4-Nitroaniline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Ethanol

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

-

Dissolution of the Starting Material: In a separate beaker, dissolve 4-nitroaniline in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 4-nitroaniline with vigorous stirring, ensuring the temperature does not exceed 20 °C. The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted byproducts.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto a large amount of crushed ice with stirring. The crude this compound will precipitate as a yellow solid.

-

Neutralization and Filtration: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases. Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound as yellow needles.

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and characterization of this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Wavenumber/Chemical Shift | Assignment |

| FTIR (cm⁻¹) | ||

| 3400-3500 | N-H stretching (asymmetric and symmetric) of the amino group | |

| 3000-3100 | C-H stretching of the aromatic ring | |

| 1580-1620 | N-H bending of the amino group and C=C stretching of the aromatic ring | |

| 1500-1550 | Asymmetric NO₂ stretching | |

| 1300-1350 | Symmetric NO₂ stretching | |

| 1250-1300 | C-N stretching of the amino group | |

| ¹H NMR (ppm) | ||

| ~8.5 (d) | H-2 (ortho to amino, ortho to nitro) | |

| ~8.0 (dd) | H-5 (ortho to nitro, meta to amino) | |

| ~7.0 (d) | H-6 (meta to both nitro groups, ortho to amino) | |

| ~6.5 (br s) | -NH₂ | |

| ¹³C NMR (ppm) | ||

| ~150 | C-1 (attached to -NH₂) | |

| ~145 | C-4 (attached to -NO₂) | |

| ~140 | C-3 (attached to -NO₂) | |

| ~125 | C-5 | |

| ~120 | C-2 | |

| ~115 | C-6 | |

| UV-Vis (nm) | ~380-400 | π → π* transition associated with the intramolecular charge transfer from the amino group to the nitro groups. |

Note: The predicted chemical shifts are relative to TMS and can vary depending on the solvent used.

Applications in Drug Development: Targeting Parasitic Tubulin

The most promising therapeutic application of dinitroanilines, including derivatives of this compound, lies in their potential as antiparasitic agents.[2] The mechanism of action is believed to be the inhibition of tubulin polymerization, a critical process for cell division and motility in many parasites.[3]

Mechanism of Action

Parasitic tubulin exhibits subtle structural differences from its mammalian counterpart. This provides a therapeutic window for the development of selective inhibitors. Dinitroanilines bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton ultimately leads to parasite death.

Structure-Activity Relationship (SAR) and Derivative Synthesis

Research has focused on synthesizing derivatives of the dinitroaniline scaffold to improve efficacy and reduce toxicity. Studies have shown that modifications at the amino group and the aromatic ring can significantly impact antiparasitic activity. For instance, the synthesis of dinitroaniline-ether phospholipid hybrids has been explored to enhance drug delivery and potency against various Leishmania and Trypanosoma species.[8]

One study on the treatment of Cryptosporidium parvum infections explored the efficacy of a series of dinitroaniline derivatives.[2] While the specific this compound core was not the primary focus, the study highlights the importance of substituents on the aniline nitrogen in modulating biological activity. For example, the introduction of hydrophilic groups was investigated to improve water solubility and bioavailability.[2]

Conclusion

This compound is more than just a simple chemical intermediate. Its unique molecular and electronic structure, characterized by a potent intramolecular charge transfer system, makes it a molecule of significant interest for both fundamental chemical research and applied drug discovery. The insights gained from studying its reactivity and biological activity, particularly its ability to disrupt parasitic microtubule formation, open up exciting avenues for the development of novel therapeutics. Further exploration of the structure-activity relationships of this compound derivatives holds the promise of yielding new and effective treatments for a range of parasitic diseases.

References

- Wikipedia. Dinitroaniline. [Link]

- Benbow, J. W., et al. (1998). Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis. Antimicrobial Agents and Chemotherapy, 42(2), 339–343. [Link]

- Google Patents. (2003). Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin.

- ResearchGate. (2018). Synthesis, Structural Determination, and Pharmacology of Putative Dinitroaniline Antimalarials. [Link]

- ResearchGate. (2021). Design, synthesis and biological evaluation of antiparasitic dinitroaniline-ether phospholipid hybrids. [Link]

- ResearchGate. (2017). FTIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline. [Link]

- ResearchGate. (2014). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. [Link]

- ResearchGate. (2013). bis-(2, 4-dinitro-aniline)-(2'-aryl- amine)-S-triazine and Biological Activity Studies. [Link]

- PubChemLite. This compound (C6H5N3O4). [Link]

- PubChem. This compound. [Link]

- Google Patents. (1984). Dinitroaniline compositions stabilized by incorporation of addition compound of bisulfite and aldehyde or ketone.

- PubChem. 2,4-Dinitroaniline. [Link]

- PubChem. 3,5-Dinitroaniline. [Link]

- Google Patents. (1983). Dinitroaniline herbicidal compositions containing freezing point depressant additives.

- YouTube. (2021). DFT studies for finding HOMO and LUMO. [Link]

- PubChem. 3,4-dinitro-N-phenylaniline. [Link]

- University of Toyama. (2020).

- PubMed Central. (2022).

- ResearchGate. (2021). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline by DFT. [Link]

- Cambridge Crystallographic D

- Vels University. (2022).

- PubChem. 3,4-Dimethyl-2,6-dinitroaniline. [Link]

- PubChem.

Sources

- 1. Synthesis and Evaluation of Dinitroanilines for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. erepo.uef.fi [erepo.uef.fi]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H5N3O4 | CID 136407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dinitroaniline | C6H5N3O4 | CID 12068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dinitroaniline compositions stabilized by incorporation of addition compound of bisulfite and aldehyde or ketone - Patent 0126591 [data.epo.org]

An In-depth Technical Guide to the Core Reactions of 3,4-Dinitroaniline for Pharmaceutical Research and Development

Abstract